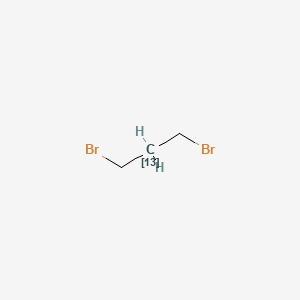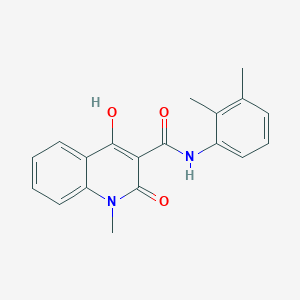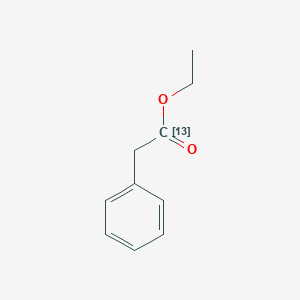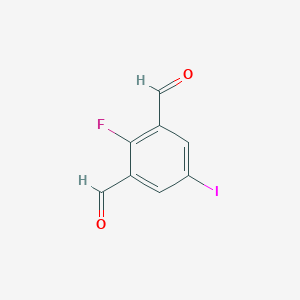
1,3-Dibromo(2-~13~C)propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibromopropane-2-13C is an isotopically labeled compound with the molecular formula BrCH2CH213CH2Br. It is a colorless liquid with a sweet odor and is used in various organic synthesis applications. The isotopic labeling with carbon-13 makes it particularly useful in research involving nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dibromopropane-2-13C can be synthesized through the free radical addition of allyl bromide and hydrogen bromide. The reaction typically involves the use of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to ensure the selective incorporation of the carbon-13 isotope .
Industrial Production Methods
Industrial production of 1,3-Dibromopropane-2-13C involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to achieve high yields and purity of the isotopically labeled compound. The use of specialized equipment and techniques ensures the efficient production of this compound for research and industrial applications .
化学反応の分析
Types of Reactions
1,3-Dibromopropane-2-13C undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form cyclopropane and propylene under specific conditions.
Coupling Reactions: It is used in C-N coupling reactions to form C3-bridged compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Nickel (I) salen as a catalyst in the presence of an electrogenerated solution-phase.
Coupling: Potassium salt of 5,5-diphenyl-2-thiohydantoin for the preparation of specific bridged compounds.
Major Products
Cyclopropane and Propylene: Formed through reduction reactions.
C3-Bridged Compounds: Formed through C-N coupling reactions.
科学的研究の応用
1,3-Dibromopropane-2-13C has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,3-Dibromopropane-2-13C involves its participation in various chemical reactions. For example, in reduction reactions, the compound undergoes catalytic reduction to form cyclopropane and propylene. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
類似化合物との比較
1,3-Dibromopropane-2-13C can be compared with other similar compounds such as:
1,2-Dibromoethane: Another dihalogenated compound used in organic synthesis.
1,2,3-Tribromopropane: A related compound with three bromine atoms.
1,4-Dibromobutane: A similar compound with a longer carbon chain.
Uniqueness
The uniqueness of 1,3-Dibromopropane-2-13C lies in its isotopic labeling with carbon-13, which makes it particularly valuable for NMR spectroscopy and other analytical techniques. This isotopic labeling allows researchers to trace the compound’s behavior and interactions in various chemical and biological systems .
特性
CAS番号 |
286013-06-7 |
|---|---|
分子式 |
C3H6Br2 |
分子量 |
202.88 g/mol |
IUPAC名 |
1,3-dibromo(213C)propane |
InChI |
InChI=1S/C3H6Br2/c4-2-1-3-5/h1-3H2/i1+1 |
InChIキー |
VEFLKXRACNJHOV-OUBTZVSYSA-N |
異性体SMILES |
C([13CH2]CBr)Br |
正規SMILES |
C(CBr)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate](/img/structure/B12054371.png)
![(2S)-N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]butanediamide](/img/structure/B12054378.png)

![(1R*,5R*)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one dihydrochloride](/img/structure/B12054383.png)



![3-({4-[(E)-(2-Chloro-4-hydroxy-5-methoxyphenyl)diazenyl]-1-hydroxy-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid](/img/structure/B12054415.png)

![2-[(E)-hydroxyiminomethyl]pyren-1-ol](/img/structure/B12054428.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B12054431.png)



